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Compound of Interest

Compound Name: 3-Bromo-5-morpholinopyridine

Cat. No.: B1522347 Get Quote

An In-depth Technical Guide to 3-Bromo-5-morpholinopyridine: Properties, Synthesis, and

Analysis

Introduction
3-Bromo-5-morpholinopyridine is a heterocyclic building block of significant interest to the

pharmaceutical and agrochemical industries. As a disubstituted pyridine, it incorporates two key

structural motifs: a bromine atom and a morpholine ring. The bromine atom serves as a

versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce

molecular complexity. The morpholine moiety is a privileged structure in medicinal chemistry,

frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic

stability, and modulate pharmacokinetic profiles. This guide provides a comprehensive

overview of the physical and chemical properties, synthesis, and analytical characterization of

3-Bromo-5-morpholinopyridine, offering field-proven insights for researchers and drug

development professionals.

Compound Identification and Structure
A clear identification of the molecular structure and its associated identifiers is the foundation of

all chemical research.
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Identifier Value

IUPAC Name 4-(5-Bromopyridin-3-yl)morpholine

CAS Number 886364-70-7; 200064-13-7[1]

Molecular Formula C₉H₁₁BrN₂O[1]

Molecular Weight 243.10 g/mol [1]

SMILES C1COCCN1C2=CC(=CN=C2)Br

InChI Key Not readily available.

Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in

various experimental settings.

Property Value Source

Appearance Solid [2]

Melting Point 34-35 °C [2]

Boiling Point Data not available

Solubility

Soluble in common organic

solvents like CDCl₃ for NMR

analysis.[2] Limited solubility in

water is expected for similar

organic heterocyclic

compounds.[3]

Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of 3-Bromo-5-morpholinopyridine are

central to its utility as a chemical intermediate.
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Synthetic Strategy: Microwave-Assisted Nucleophilic
Aromatic Substitution
A highly efficient method for synthesizing 3-Bromo-5-morpholinopyridine involves the

microwave-assisted reaction of 3,5-dibromopyridine with morpholine.[2] This approach offers

significant advantages over conventional heating methods, which often result in low yields and

the formation of unwanted by-products.[2]

Causality Behind the Method:

Microwave Irradiation: Provides rapid and uniform heating, drastically reducing reaction

times from many hours to minutes. This minimizes the thermal degradation of reactants and

products.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, making it

susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen.

In 3,5-dibromopyridine, the C3 and C5 positions are electronically activated for substitution.

The reaction with morpholine, a secondary amine, proceeds via an SNAr mechanism to

displace one of the bromine atoms.

Efficiency: This method has been reported to produce the desired product in good yield

(63%) without the by-products often seen in strong base-promoted reactions.[2]

Below is a diagram illustrating the synthetic workflow.
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Caption: Microwave-assisted synthesis workflow.

Chemical Reactivity
The reactivity of 3-Bromo-5-morpholinopyridine is dominated by the bromine substituent on

the electron-deficient pyridine ring.

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-

coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.

This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups at

the C3 position, providing a powerful tool for library synthesis and structure-activity

relationship (SAR) studies in drug discovery.[4][5]
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Lithiation: The bromine can be exchanged with lithium using organolithium reagents (e.g., n-

butyllithium) at low temperatures, generating a lithiated intermediate that can react with

various electrophiles.

Basicity: The nitrogen atom of the pyridine ring and the morpholine ring are basic and can be

protonated or act as ligands for metal centers.

Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is critical. NMR and mass spectrometry are primary

techniques for the characterization of 3-Bromo-5-morpholinopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment of

the hydrogen atoms. For 3-Bromo-5-morpholinopyridine in CDCl₃, the following signals

are characteristic[2]:

δ 8.20 (d, 1H, J = 2.56 Hz): Corresponds to the proton at the C2 position of the pyridine

ring.

δ 8.15 (d, 1H, J = 1.76 Hz): Corresponds to the proton at the C6 position of the pyridine

ring.

δ 7.28 (t, 1H, J = 1.96 Hz): Corresponds to the proton at the C4 position of the pyridine

ring.

δ 3.86 (t, 4H, J = 4.77 Hz): Protons on the morpholine ring adjacent to the oxygen atom (-

O-CH₂-).

δ 3.19 (t, 4H, J = 4.88 Hz): Protons on the morpholine ring adjacent to the nitrogen atom (-

N-CH₂-).

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
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Electrospray Ionization (ESI-MS): This technique typically shows the protonated molecule

[M+H]⁺. For C₉H₁₁BrN₂O, the expected m/z is 243.0 and 245.0.

Isotopic Pattern: A key feature is the presence of two major peaks of nearly equal intensity

separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺). This is the characteristic isotopic signature

of a molecule containing one bromine atom (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br).[6] The reported mass

spectrum shows a peak at m/z 244 (M+1), which likely represents the [M+H]⁺ ion for the ⁸¹Br

isotope or is an average representation.[2]

The logical workflow for characterizing a newly synthesized batch of this compound is outlined

below.
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Caption: Logical workflow for structural characterization.
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Experimental Protocol: ¹H NMR Spectroscopy
This protocol provides a self-validating system for confirming the identity and purity of 3-
Bromo-5-morpholinopyridine.

Sample Preparation:

Accurately weigh 5-10 mg of the synthesized compound. The precise mass is not critical

for identity confirmation but is for quantitative analysis (qNMR).

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a

good choice as it is a common solvent that dissolves many organic compounds and has a

residual solvent peak (δ ~7.26 ppm) that does not typically interfere with the compound's

signals.

Use a CDCl₃ solvent that contains tetramethylsilane (TMS) as an internal standard (δ 0.00

ppm) for referencing the chemical shift axis.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the sample into the NMR spectrometer (a 400 MHz instrument is sufficient).[2]

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve good resolution and symmetrical peak shapes.

Acquire a standard ¹H NMR spectrum. A 90° pulse angle, a spectral width of ~16 ppm, an

acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds are typical starting

parameters. Co-add 8 to 16 scans to improve the signal-to-noise ratio.

Data Processing and Interpretation:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
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Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

Integrate the peaks. Set the integration of one of the aromatic proton signals (e.g., the

triplet at δ 7.28 ppm) to 1.0. The other aromatic peaks should integrate to ~1.0, and the

two morpholine signals should integrate to ~4.0 each.

Analyze the chemical shifts, integration values, and coupling patterns (multiplicity and J-

couplings) and compare them to the reference data to confirm the structure. The presence

of significant unassignable peaks indicates impurities.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-5-morpholinopyridine should always

be consulted, general precautions can be inferred from related structures like 3-bromopyridine.

Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye

irritation.[7] May cause respiratory irritation.[7]

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective

equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and

a lab coat.[8] Avoid breathing dust, fumes, or vapors.[8]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents and strong acids.[9]
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Safety D

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b1522347?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

